N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, dimethoxy groups, and an isothiochromene core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The compound N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide, also known as ChemDiv3_007067, is a synthetic retinoid derivative Retinoids are substances related to vitamin A and are known to have a wide range of biological effectsIt’s known that retinoids generally act on retinoid receptors, which play crucial roles in cell growth, differentiation, and apoptosis .
Mode of Action
It’s known that retinoids, including this compound, can inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This compound may interact with its targets, leading to changes in cellular processes such as cell growth and apoptosis .
Biochemical Pathways
It’s known that retinoids can affect various biochemical pathways related to cell growth, differentiation, and apoptosis . The compound may also influence the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that retinoids, including this compound, can selectively accumulate in certain tissues, such as breast tissue . This selective accumulation can influence the compound’s bioavailability and its effectiveness against certain types of cancer .
Result of Action
The compound this compound has been found to be very effective in killing cancer cells of different histotypes . It can inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A and makes this compound an attractive candidate for cancer chemoprevention .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metabolites or residues in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the specific conditions of the environment in which it is present, such as the pH, temperature, and presence of other substances .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . It suppresses the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity .
Cellular Effects
This compound increases intracellular reactive oxygen species (ROS) generation . The reduction in membrane fusion susceptibility by this compound treatment in the cell–cell fusion assay was alleviated by the addition of the antioxidant, α-tocopherol (TCP) .
Molecular Mechanism
This compound is a well-known ROS-inducing agent . The decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by this compound was due to ROS generation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isothiochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioester or a thiol.
Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the hydroxyphenyl group and a suitable palladium catalyst.
Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative of the isothiochromene core with an amine derivative of the hydroxyphenyl group under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isothiochromene core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Coumarin derivatives: Which have a similar isothiochromene core and are known for their anticoagulant and other biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-23-13-8-3-10-9-14(25-18(22)15(10)16(13)24-2)17(21)19-11-4-6-12(20)7-5-11/h3-9,20H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYVQOKUKHABTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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